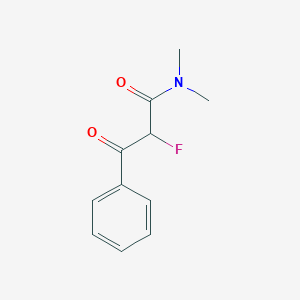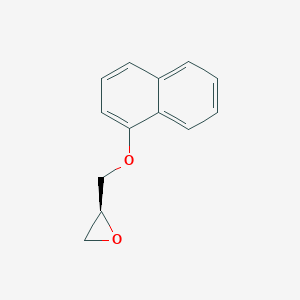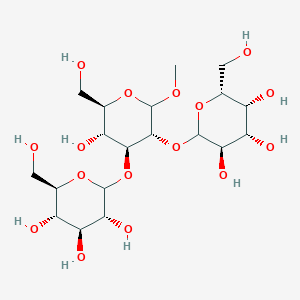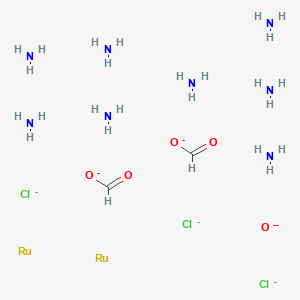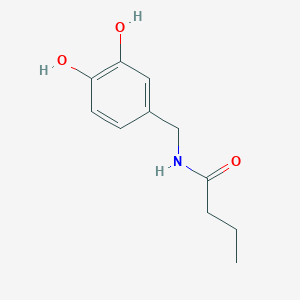
N-(3,4-Dihydroxybenzyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Dihydroxybenzyl)butanamide, also known as DHBA, is a compound that has been gaining attention in scientific research due to its potential therapeutic applications. DHBA is a derivative of dopamine, a neurotransmitter that plays a crucial role in regulating mood, motivation, and movement. In
作用機序
N-(3,4-Dihydroxybenzyl)butanamide works by activating the Nrf2 pathway, which is a cellular defense mechanism that regulates the expression of genes involved in antioxidant and anti-inflammatory responses. By activating this pathway, N-(3,4-Dihydroxybenzyl)butanamide can increase the production of antioxidant enzymes and reduce inflammation, which can help protect cells from damage.
生化学的および生理学的効果
N-(3,4-Dihydroxybenzyl)butanamide has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory properties, N-(3,4-Dihydroxybenzyl)butanamide has been shown to improve glucose metabolism and insulin sensitivity in animal studies. N-(3,4-Dihydroxybenzyl)butanamide has also been shown to have anti-tumor properties, which could make it useful in cancer treatment.
実験室実験の利点と制限
One advantage of using N-(3,4-Dihydroxybenzyl)butanamide in lab experiments is that it is relatively easy to synthesize and purify. N-(3,4-Dihydroxybenzyl)butanamide is also stable and can be stored for long periods of time without degradation. However, one limitation of using N-(3,4-Dihydroxybenzyl)butanamide is that it is not very soluble in water, which can make it difficult to administer in certain types of experiments.
将来の方向性
There are several areas of research that could benefit from further study of N-(3,4-Dihydroxybenzyl)butanamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies could explore the effectiveness of N-(3,4-Dihydroxybenzyl)butanamide in animal models of these diseases and investigate potential mechanisms of action. Another area of interest is the potential of N-(3,4-Dihydroxybenzyl)butanamide as an anti-inflammatory agent. Studies could investigate the effectiveness of N-(3,4-Dihydroxybenzyl)butanamide in treating various inflammatory diseases and explore potential side effects. Finally, studies could investigate the potential of N-(3,4-Dihydroxybenzyl)butanamide in cancer treatment, including its effectiveness against different types of tumors and potential mechanisms of action.
合成法
N-(3,4-Dihydroxybenzyl)butanamide can be synthesized through a multi-step process that involves the reaction of dopamine with butyric anhydride and hydrochloric acid. The resulting product is then purified through column chromatography to obtain a pure form of N-(3,4-Dihydroxybenzyl)butanamide. This synthesis method has been proven to be effective and reliable for producing high-quality N-(3,4-Dihydroxybenzyl)butanamide for research purposes.
科学的研究の応用
N-(3,4-Dihydroxybenzyl)butanamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its role as a neuroprotective agent. Studies have shown that N-(3,4-Dihydroxybenzyl)butanamide can protect neurons from oxidative stress-induced damage, which is a common factor in neurodegenerative diseases such as Parkinson's and Alzheimer's. N-(3,4-Dihydroxybenzyl)butanamide has also been shown to have anti-inflammatory properties, which could make it useful in treating inflammatory diseases such as arthritis.
特性
CAS番号 |
125789-52-8 |
|---|---|
製品名 |
N-(3,4-Dihydroxybenzyl)butanamide |
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC名 |
N-[(3,4-dihydroxyphenyl)methyl]butanamide |
InChI |
InChI=1S/C11H15NO3/c1-2-3-11(15)12-7-8-4-5-9(13)10(14)6-8/h4-6,13-14H,2-3,7H2,1H3,(H,12,15) |
InChIキー |
LSLQXNHEIAOWOW-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NCC1=CC(=C(C=C1)O)O |
正規SMILES |
CCCC(=O)NCC1=CC(=C(C=C1)O)O |
同義語 |
Butanamide, N-[(3,4-dihydroxyphenyl)methyl]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



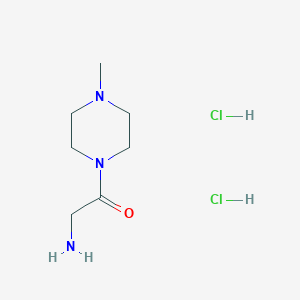
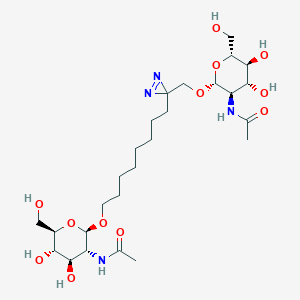
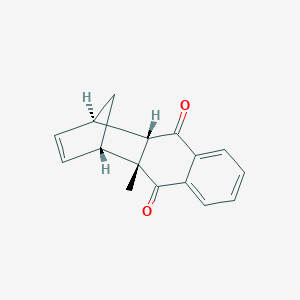
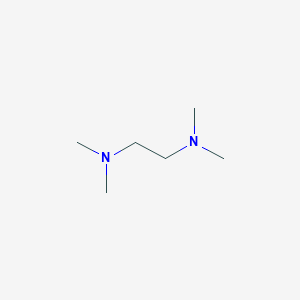
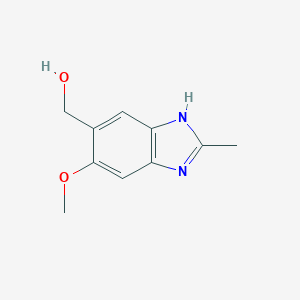
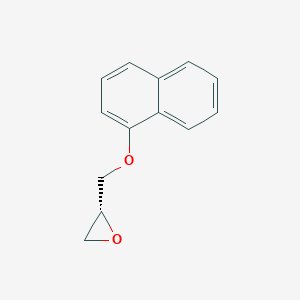
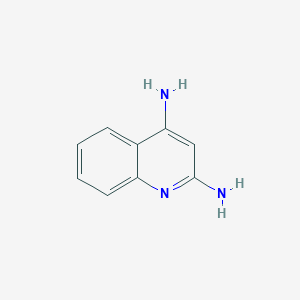
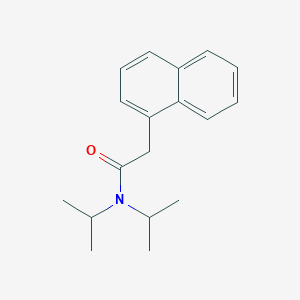
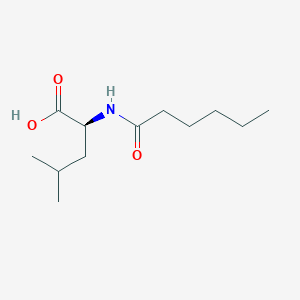
![1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine](/img/structure/B135507.png)
